5-Bromo-4-methyl-2-phenyl-1,3-oxazole CAS number 21354-98-3
5-Bromo-4-methyl-2-phenyl-1,3-oxazole CAS number 21354-98-3
An In-Depth Technical Guide to 5-Bromo-4-methyl-2-phenyl-1,3-oxazole (CAS: 21354-98-3)
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole, a key heterocyclic building block. The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1] This document details the compound's physicochemical properties, safety information, a robust two-step synthetic pathway with detailed experimental protocols, and mechanistic insights. It is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who require a practical, in-depth understanding of this versatile intermediate.
Compound Identification and Properties
5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a trisubstituted oxazole derivative. The strategic placement of the phenyl, methyl, and bromo groups offers multiple avenues for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecular architectures.
Table 1: Physicochemical and Identity Data
| Property | Value | Reference |
|---|---|---|
| CAS Number | 21354-98-3 | [2] |
| Molecular Formula | C₁₀H₈BrNO | [3] |
| Molecular Weight | 238.08 g/mol | [3] |
| IUPAC Name | 5-bromo-4-methyl-2-phenyl-1,3-oxazole | [3] |
| Synonyms | 5-bromo-4-methyl-2-phenyloxazole, 4-methyl-2-phenyl-5-bromooxazole | [3] |
| SMILES | CC1=C(Br)OC(=N1)C1=CC=CC=C1 | [3] |
| Predicted Boiling Point | 324.7 ± 34.0 °C |
| Predicted Density | 1.458 ± 0.06 g/cm³ | |
Table 2: GHS Safety and Hazard Information
| Category | GHS Classification |
|---|---|
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
Note: The physical properties listed are predicted values and should be confirmed experimentally.
Recommended Synthetic Strategy
The most logical and efficient synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a two-step approach. This strategy leverages classic, high-yielding reactions that are well-established in heterocyclic chemistry.
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Step 1: Oxazole Ring Formation via Robinson-Gabriel Synthesis. The core 4-methyl-2-phenyl-1,3-oxazole ring is constructed from a 2-acylamino-ketone precursor, N-(2-oxopropyl)benzamide. This intramolecular cyclodehydration is a robust and direct method for creating the desired 2,4-disubstituted oxazole scaffold.[4]
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Step 2: Regioselective Bromination. The resulting oxazole is then brominated using N-Bromosuccinimide (NBS). The oxazole ring is electron-rich, and electrophilic aromatic substitution occurs preferentially at the C5 position, which is the most nucleophilic site in this system.[5][6]
Detailed Experimental Protocols
Step 1: Synthesis of 4-methyl-2-phenyl-1,3-oxazole (Precursor)
This protocol is based on the principles of the Robinson-Gabriel synthesis, which involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[4][7]
Starting Material: N-(2-oxopropyl)benzamide. This can be prepared by reacting aminoacetone hydrochloride with benzoyl chloride under Schotten-Baumann conditions.
Protocol:
-
To a stirred solution of N-(2-oxopropyl)benzamide (1 equivalent) in a suitable solvent such as toluene or dichloromethane, add a cyclodehydrating agent. Concentrated sulfuric acid (2-3 equivalents) is a classic choice. Alternatively, phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can be used.[8]
-
Heat the reaction mixture under reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the aqueous solution by the slow addition of a base, such as sodium bicarbonate solution or dilute sodium hydroxide, until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4-methyl-2-phenyl-1,3-oxazole by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 5-Bromo-4-methyl-2-phenyl-1,3-oxazole
This protocol utilizes N-Bromosuccinimide (NBS) as a mild and effective brominating agent for the electron-rich oxazole ring.
Protocol:
-
Dissolve the precursor, 4-methyl-2-phenyl-1,3-oxazole (1 equivalent), in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a beaker containing cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).
-
Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate (to neutralize the acetic acid), then with a solution of sodium thiosulfate (to quench any remaining bromine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (eluent: hexane/ethyl acetate mixture) or recrystallization to afford pure 5-Bromo-4-methyl-2-phenyl-1,3-oxazole.
Mechanistic Insights
Mechanism of Robinson-Gabriel Synthesis
The reaction proceeds via an initial enolization of the ketone, followed by intramolecular nucleophilic attack from the amide oxygen onto the protonated carbonyl, forming a cyclic hemiaminal intermediate which then dehydrates to the aromatic oxazole.[7]
Mechanism of Electrophilic Bromination
NBS serves as an electrophilic bromine source. The C5 position of the oxazole ring, activated by the ring oxygen and possessing the highest electron density, acts as the nucleophile. The reaction follows a standard electrophilic aromatic substitution pathway.
Characterization and Predicted Spectroscopic Data
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale / Notes |
|---|---|---|---|
| Oxazole-C2 | - | ~160-162 | Quaternary carbon attached to N and O, deshielded. Phenyl group attachment. |
| Oxazole-C4 | - | ~138-140 | Quaternary carbon attached to methyl group. |
| Oxazole-C5 | - | ~115-118 | Carbon bearing the bromine atom; significantly shielded by the halogen. |
| -CH₃ | ~2.3-2.5 (singlet) | ~10-12 | Typical range for a methyl group on an aromatic/heterocyclic ring. |
| Phenyl C (ipso) | - | ~127-129 | Quaternary carbon attached to the oxazole ring. |
| Phenyl C (ortho) | ~7.9-8.1 (multiplet) | ~126-128 | Deshielded due to proximity to the electron-withdrawing oxazole ring. |
| Phenyl C (meta) | ~7.4-7.5 (multiplet) | ~128-130 | Standard aromatic region. |
| Phenyl C (para) | ~7.4-7.5 (multiplet) | ~130-132 | Deshielded relative to meta positions. |
Applications in Research and Development
5-Bromo-4-methyl-2-phenyl-1,3-oxazole is primarily utilized as a versatile synthetic intermediate. The presence of the bromine atom at the C5 position is particularly significant, as it provides a reactive handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig).
This compound serves as a precursor in the synthesis of a class of Inosine Monophosphate Dehydrogenase (IMPDH) inhibitors.[1] IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides and is a validated target for antiviral and anticancer therapies. The ability to functionalize the C5 position allows for the systematic exploration of structure-activity relationships (SAR) in the development of potent and selective therapeutic agents.
Conclusion
5-Bromo-4-methyl-2-phenyl-1,3-oxazole is a valuable and accessible building block for synthetic and medicinal chemistry. Its preparation via the robust Robinson-Gabriel synthesis followed by selective bromination is a reliable and scalable route. The compound's utility is primarily defined by its role as a key intermediate, where the C5-bromo substituent enables diverse functionalization, particularly in the development of novel IMPDH inhibitors and other biologically active molecules. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application in a research setting.
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